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Compound of Interest

Compound Name: 3-Chloroquinoxalin-2-amine

Cat. No.: B189559 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoxalin-2-
amine

This guide provides a comprehensive technical overview of 3-Chloroquinoxalin-2-amine, a

pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug

development professionals, this document moves beyond a simple data sheet to offer field-

proven insights into the synthesis, characterization, reactivity, and application of this versatile

compound. The structure of this guide is tailored to logically present the core scientific

attributes of the molecule, ensuring a deep and practical understanding for its use in a research

and development setting.

Strategic Importance in Medicinal Chemistry
3-Chloroquinoxalin-2-amine is a synthetically versatile chemical intermediate of significant

interest in medicinal chemistry. Its quinoxaline core is recognized as a "privileged structure," a

molecular framework that is capable of binding to multiple biological targets.[1] This makes it a

valuable starting point for the synthesis of diverse chemical libraries aimed at biological

screening.[1] The compound serves as a key precursor for quinoxaline derivatives that have

demonstrated a wide array of pharmacological activities, including potent, broad-spectrum

antibacterial effects against challenging drug-resistant pathogens like Methicillin-Resistant

Staphylococcus aureus (MRSA).[1] Its primary value lies in its potential to help address the

global health crisis of antibiotic resistance, with advanced derivatives showing efficacy in
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murine infection models.[1] Beyond antibacterial research, quinoxaline derivatives are explored

as potential agents in oncology and as inhibitors of various protein kinases.[1]

Molecular Identity and Physicochemical
Characteristics
The unique arrangement of a chloro group at the C3 position and an amine group at the C2

position defines the reactivity and utility of this molecule. The electron-withdrawing nature of the

nitrogen atoms in the pyrazine ring, combined with the chlorine substituent, makes the C3

position highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical and Computed Properties

Property Value Source

IUPAC Name 3-chloroquinoxalin-2-amine [1]

Synonyms
2-Amino-3-chloroquinoxaline,

3-Amino-2-chloroquinoxaline
[1]

CAS Number 34117-90-3 [1]

Molecular Formula C₈H₆ClN₃ [1]

Molecular Weight 179.60 g/mol [1]

Physical Form Solid

Boiling Point 289 °C at 760 mmHg

Computed XLogP3-AA 1.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic

procedures suggests that 3-Chloroquinoxalin-2-amine is soluble in polar aprotic solvents
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such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Its solubility is

expected to be moderate in alcohols like ethanol, as ethanol is often used as a solvent for its

reactions.[3] Due to the nonpolar aromatic core, it is predicted to have very low solubility in

water.

Acidity and Basicity (pKa)
An experimental pKa value for 3-Chloroquinoxalin-2-amine is not readily available in the

literature. However, its acidity and basicity can be inferred from its structure. The primary amine

group (-NH₂) is basic. For a typical aromatic amine like aniline, the pKa of its conjugate acid

(anilinium ion) is around 4.6. The quinoxaline ring system is electron-withdrawing, which would

decrease the basicity of the exocyclic amine group. Therefore, the pKa of the protonated 3-
Chloroquinoxalin-2-amine is expected to be lower than that of simple aliphatic amines (pKa

~10-11) and likely lower than aniline, placing it in the weakly basic category.[4][5]

Synthesis and Purification Protocol
The most common and efficient synthesis of 3-Chloroquinoxalin-2-amine involves a two-step

process starting from quinoxaline-2,3(1H,4H)-dione. This method provides a reliable pathway

to the target compound.

Step 1: Synthesis of 2,3-Dichloroquinoxaline (Precursor)
The initial step is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is a standard

transformation that can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus

oxychloride (POCl₃).

Protocol:

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq.) in a suitable solvent like 1-

chlorobutane, add thionyl chloride (2.0 eq.).[6]

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the slurry.[6]

Heat the reaction mixture to reflux (approx. 80-100 °C) for 1-3 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).[6]
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Upon completion, cool the mixture to room temperature. The product, 2,3-

dichloroquinoxaline, will often precipitate.

Filter the solid, wash with a non-polar solvent like ethyl ether or hexane, and dry under

vacuum to yield the precursor as a white crystalline solid.[6]

Step 2: Selective Amination to Yield 3-Chloroquinoxalin-
2-amine
This step involves a selective nucleophilic aromatic substitution (SₙAr) where one chlorine atom

of 2,3-dichloroquinoxaline is displaced by an amino group.

Protocol:

Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in ethanol in a reaction vessel.[3]

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while

maintaining the temperature. Alternatively, heat the mixture with a primary amine source.

For derivatives, a primary or secondary amine (2.0 eq.) can be used.[3][7]

Heat the reaction mixture at 70 °C for approximately 6 hours, or until TLC analysis

indicates the consumption of the starting material.[3]

Cool the reaction mixture. The product may precipitate upon cooling.

The product can be isolated by filtration. If it remains in solution, the solvent is removed

under reduced pressure, and the residue is purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Quinoxaline-2,3(1H,4H)-dione

Chlorination
Reagents: SOCl₂ or POCl₃
Solvent: 1-Chlorobutane
Conditions: Reflux, 1-3h

2,3-Dichloroquinoxaline

Selective Amination
Reagent: Ammonia (or R-NH₂)

Solvent: Ethanol
Conditions: 70°C, 6h

3-Chloroquinoxalin-2-amine

Purification
(Filtration / Column Chromatography)

Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Chloroquinoxalin-2-amine.

Spectroscopic and Analytical Profile
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Characterization of 3-Chloroquinoxalin-2-amine relies on standard spectroscopic techniques.

Below is an expert analysis of the expected spectral data.

¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic

region. The four protons on the benzene ring will appear between approximately 7.3 and 8.1

ppm. Due to the asymmetry of the substitution on the pyrazine ring, these protons will likely

appear as two sets of multiplets. The two protons of the primary amine (-NH₂) will typically

appear as a broad singlet, the chemical shift of which is highly dependent on solvent and

concentration.

¹³C NMR: The carbon NMR spectrum should show eight distinct signals. The carbons of the

benzene ring will resonate in the typical aromatic region (~124-133 ppm). The two carbons of

the pyrazine ring bonded to the substituents (C2 and C3) will be further downfield due to the

influence of the nitrogen atoms and the electronegative substituents. The carbon attached to

the amine group (C2) and the carbon attached to the chlorine (C3) are expected to be in the

140-160 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.

N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in

the 3300-3500 cm⁻¹ region.[8]

N-H Bend: A scissoring vibration for the N-H bend of the primary amine should be visible

around 1550-1650 cm⁻¹.

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

C=N and C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region will

correspond to the quinoxaline ring system.

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 179.

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 181, with an intensity

approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic
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signature of a molecule containing one chlorine atom.[1]

Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloroquinoxalin-2-amine is dominated by the susceptibility of the C3

position to nucleophilic attack and the ability of both the amine and chloro groups to participate

in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C3 position is an excellent leaving group, activated by the electron-

withdrawing quinoxaline ring. This makes it the primary site for nucleophilic aromatic

substitution (SₙAr) reactions.[1] This reaction is fundamental to the derivatization of the

scaffold, allowing for the introduction of a wide variety of functional groups (e.g., O, S, and N-

nucleophiles).

Caption: Generalized SₙAr mechanism at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C3 position is also amenable to various palladium-catalyzed cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are

powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Sonogashira

coupling, for instance, is used to introduce alkynyl moieties onto the quinoxaline core,

significantly expanding the chemical space for drug discovery.[1]

3-Chloroquinoxalin-2-amine

3-Alkynyl-quinoxalin-2-amine

Terminal Alkyne (R-C≡CH)
Catalyst: PdCl₂(PPh₃)₂

Co-catalyst: CuI
Base: Et₃N

Click to download full resolution via product page

Caption: Key components of a Sonogashira cross-coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroquinoxalin-2-amine
https://www.benchchem.com/product/b189559?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroquinoxalin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroquinoxalin-2-amine
https://www.benchchem.com/product/b189559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery Pipelines
3-Chloroquinoxalin-2-amine is an ideal starting scaffold for generating compound libraries for

high-throughput screening. Its defined points of reactivity allow for systematic structural

modifications to explore the structure-activity relationship (SAR).

Scaffold: 3-Chloroquinoxalin-2-amine

Library Synthesis
(SₙAr, Cross-Coupling)

High-Throughput Screening (HTS)
(e.g., Antibacterial Assays)

Hit Identification

Lead Optimization
(SAR Studies)

Preclinical Development

Click to download full resolution via product page

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage
As a laboratory chemical, 3-Chloroquinoxalin-2-amine must be handled with appropriate

precautions.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and

chemical-resistant gloves.[9]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[9]

Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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